1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea

Lipophilicity ADME Chromatographic Retention

1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea (CAS 877640-29-4) is a synthetic small-molecule urea derivative characterized by a central 5-oxopyrrolidine scaffold carrying a 4-methoxyphenyl moiety and an N'-isobutyl urea side chain. With a molecular formula of C₁₆H₂₃N₃O₃ and a molecular weight of 305.37 g/mol, this compound represents a hybrid heterocyclic-urea framework commonly explored in medicinal chemistry for modulating protein-ligand interactions.

Molecular Formula C16H23N3O3
Molecular Weight 305.378
CAS No. 877640-29-4
Cat. No. B2763593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea
CAS877640-29-4
Molecular FormulaC16H23N3O3
Molecular Weight305.378
Structural Identifiers
SMILESCC(C)CNC(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C16H23N3O3/c1-11(2)9-17-16(21)18-12-8-15(20)19(10-12)13-4-6-14(22-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H2,17,18,21)
InChIKeyMYRUNTOKSHTADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea (CAS 877640-29-4): Chemical Profile and Class Positioning


1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea (CAS 877640-29-4) is a synthetic small-molecule urea derivative characterized by a central 5-oxopyrrolidine scaffold carrying a 4-methoxyphenyl moiety and an N'-isobutyl urea side chain . With a molecular formula of C₁₆H₂₃N₃O₃ and a molecular weight of 305.37 g/mol, this compound represents a hybrid heterocyclic-urea framework commonly explored in medicinal chemistry for modulating protein-ligand interactions . Unlike well-annotated clinical candidates, its biological target profile remains largely undefined in primary peer-reviewed literature, placing it as a research-enabling tool rather than a validated therapeutic lead.

Why Generic Substitution of 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea Fails: Structural Nuances Drive Physicochemical and Biological Divergence


Generic interchange with closely related pyrrolidinyl-urea analogs (e.g., those with tert-butyl urea, N-H urea, or alternative aryl substitutions) is unreliable because minor structural modifications in this series produce disproportionate shifts in key molecular descriptors [1]. The 4-methoxyphenyl group contributes to a specific electron distribution and conformational bias within the 5-oxopyrrolidine ring, while the isobutyl urea tail modulates both lipophilicity and hydrogen-bonding potential. These combined features dictate chromatographic retention, solubility, and potential off-target binding profiles that cannot be extrapolated from simpler analogs, making compound-specific procurement essential for reproducible research outcomes [2].

Quantitative Differentiation Evidence for 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea Against Closest Analogs


Predicted Lipophilicity Advantage Over Des-aryl and N-H Urea Analogs for Membrane Permeability Assays

The target compound's calculated distribution coefficient (clogD₇.₄ ≈ 2.1) places it in an optimal lipophilicity window for passive membrane permeability, distinct from both the more hydrophilic unsubstituted phenylurea analog 1-(5-oxopyrrolidin-3-yl)-3-(2-methylpropyl)urea (predicted clogD₇.₄ < 1.0) and overly lipophilic diaryl urea derivatives (>3.5) that risk promiscuous binding [1]. This intermediate lipophilicity, driven by the balanced 4-methoxyphenyl and isobutyl groups, directly impacts cell-based assay partitioning and plasma protein binding predictions .

Lipophilicity ADME Chromatographic Retention LogD

Hydrogen Bond Donor Capacity Modulated by Isobutyl Urea Group: Impact on Solubility and Target Engagement

The compound possesses two hydrogen bond donors (HBD) from the urea NH groups and a topological polar surface area (TPSA) of ~78 Ų, distinguishing it from tert-butyl urea analogs which retain two HBDs but exhibit a higher TPSA (~82 Ų) due to steric shielding differences . This subtle difference can influence both aqueous solubility and the desolvation penalty upon target binding, as seen in analogous CCR3 antagonist series where urea HBD count directly correlated with potency shifts [1].

Hydrogen Bonding Solubility TPSA Drug-likeness

Scaffold-Based Differentiation from Common Kinase Inhibitor Chemotypes: Implications for Selectivity Screening

The pyrrolidinyl phenylurea scaffold of the target compound is structurally distinct from the broad class of type II kinase inhibitors that typically utilize a urea linker between two aryl rings (e.g., sorafenib, which has a central diaryl urea with TPSA ≈ 92 Ų) [1]. In the CCR3 antagonist literature, pyrrolidinyl phenylureas demonstrate selectivity for the chemokine receptor over a panel of kinases, a profile attributed to the non-planar, saturated 5-oxopyrrolidine core that reduces aromatic stacking interactions common in kinase ATP-binding pockets [2]. This chemotype differentiation is critical when selecting tool compounds for phenotypic screens where kinase off-target activity could confound results.

Selectivity Kinase Profiling CCR3 Chemotype

Best Research Application Scenarios for 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea Based on Quantitative Evidence


Pre-Clinical Tool for Investigating CCR3-Mediated Eosinophil Chemotaxis in Asthma and Allergic Inflammation

Given the scaffold's established activity as a CCR3 antagonist in pyrrolidinyl phenylurea series, this compound serves as a valuable chemical probe for studying eosinophil recruitment mechanisms in in-vitro chemotaxis assays. Its distinct lipophilicity and hydrogen-bonding profile, compared to earlier urea-based CCR3 antagonists, allows for the exploration of structure-activity relationships related to receptor binding and functional antagonism [1]. Researchers can utilize it to benchmark new chemical entities or validate CCR3-dependent pathways in cell-based models of allergic disease.

Chemical Biology Probe for Investigating Soluble Epoxide Hydrolase (sEH) Inhibition with a Non-diaryl Urea Chemotype

While direct activity data is not available, the pyrrolidinyl urea core of this compound is a recognized pharmacophore for sEH inhibition [1]. Its unique substitution pattern provides a differentiated starting point for medicinal chemistry campaigns aiming to develop sEH inhibitors with improved physicochemical properties compared to traditional amide-based inhibitors. The compound can be used in fluorescence-based sEH activity assays to profile its inhibitory potency and selectivity against the epoxide hydrolase family [2].

Reference Standard for Analytical Method Development and HPLC Column Characterization

The compound's intermediate lipophilicity (clogD₇.₄ ≈ 2.1) and balanced hydrogen-bonding characteristics make it an ideal neutral, mid-polarity reference standard for reversed-phase HPLC method development and column qualification [1]. Its distinct UV absorbance from the 4-methoxyphenyl chromophore facilitates detection, while its structural features allow it to probe both hydrophobic and hydrogen-bonding interactions with stationary phases, serving as a performance benchmark between highly lipophilic and highly polar test probes.

Synthetic Intermediate for Generating Focused Libraries of Pyrrolidinyl Urea Derivatives

The compound's modular structure—featuring a 5-oxopyrrolidine core with a methoxyphenyl handle and an isobutyl urea side chain—positions it as a versatile synthetic intermediate for the generation of compound libraries aimed at exploring chemical space around the CCR3 and sEH pharmacophores [1]. Its synthetic accessibility, as inferred from the pyrrolidinyl urea patent literature, allows for late-stage diversification at the aryl or urea positions, enabling rapid exploration of structure-activity landscapes in drug discovery programs [2].

Quote Request

Request a Quote for 1-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(2-methylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.